molecular formula C33H29N2O2P B1230645 (1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide

(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide

Cat. No.: B1230645
M. Wt: 516.6 g/mol
InChI Key: JTUINJHDTNXECT-IWWXRALLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide is a member of naphthalenes.

Properties

Molecular Formula

C33H29N2O2P

Molecular Weight

516.6 g/mol

IUPAC Name

(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-naphthalen-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C33H29N2O2P/c36-33(34-27-21-20-24-12-10-11-15-26(24)22-27)31-23-30(31)32(25-13-4-1-5-14-25)35-38(37,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-22,30-32H,23H2,(H,34,36)(H,35,37)/t30-,31-,32+/m1/s1

InChI Key

JTUINJHDTNXECT-IWWXRALLSA-N

SMILES

C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)[C@H](C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)NP(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
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(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
Reactant of Route 4
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(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide

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